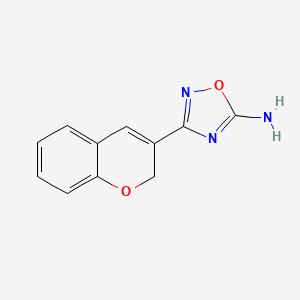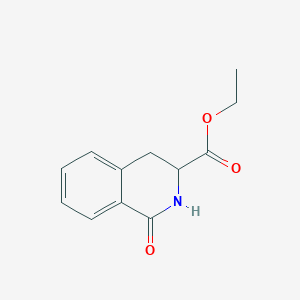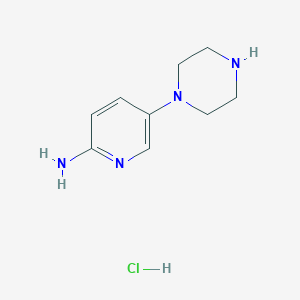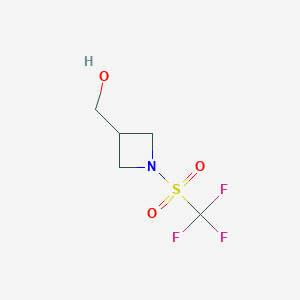
(1-Trifluoromethanesulfonylazetidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trifluoromethanesulfonylazetidin-3-yl)methanol typically involves the reaction of azetidine derivatives with trifluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Trifluoromethanesulfonylazetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(1-Trifluoromethanesulfonylazetidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Trifluoromethanesulfonylazetidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The trifluoromethanesulfonyl group is particularly reactive, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (1-Trifluoromethylsulfonyl)azetidin-3-yl]methanol
- (1-Trifluoromethanesulfonyl)azetidine
Uniqueness
(1-Trifluoromethanesulfonylazetidin-3-yl)methanol is unique due to its specific trifluoromethanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C5H8F3NO3S |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
[1-(trifluoromethylsulfonyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(11,12)9-1-4(2-9)3-10/h4,10H,1-3H2 |
InChI Key |
JDQFVHRWGHYQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


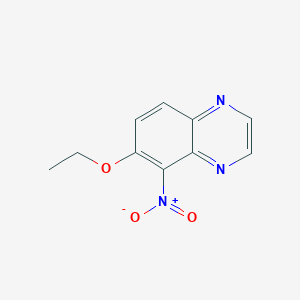
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)

![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)


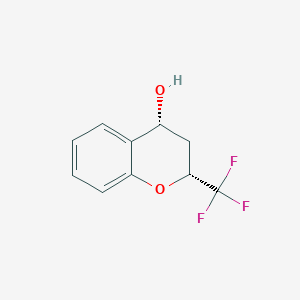
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)
![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)
